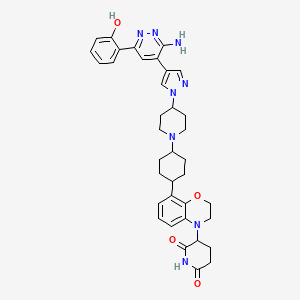

PROTAC SMARCA2 degrader-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C37H42N8O4 |

|---|---|

Molecular Weight |

662.8 g/mol |

IUPAC Name |

3-[8-[4-[4-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]piperidin-1-yl]cyclohexyl]-2,3-dihydro-1,4-benzoxazin-4-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C37H42N8O4/c38-36-29(20-30(41-42-36)28-4-1-2-7-33(28)46)24-21-39-45(22-24)26-14-16-43(17-15-26)25-10-8-23(9-11-25)27-5-3-6-31-35(27)49-19-18-44(31)32-12-13-34(47)40-37(32)48/h1-7,20-23,25-26,32,46H,8-19H2,(H2,38,42)(H,40,47,48) |

InChI Key |

VRUQTXCUBJXEAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=C3C(=CC=C2)N(CCO3)C4CCC(=O)NC4=O)N5CCC(CC5)N6C=C(C=N6)C7=CC(=NN=C7N)C8=CC=CC=C8O |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of a Selective PROTAC SMARCA2 Degrader: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and synthesis of a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader targeting SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), a key component of the SWI/SNF chromatin remodeling complex. The information presented herein is based on the discovery of the selective SMARCA2 degrader, SMD-3040, which serves as a representative example for the successful design and development of this class of molecules.[1][2][3] This document provides a comprehensive overview of the synthetic route, key biological evaluation methodologies, and performance data, intended to aid researchers in the field of targeted protein degradation.

Introduction to SMARCA2 and Targeted Degradation

SMARCA2 is an ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[1][2] In cancers with inactivating mutations in the related protein SMARCA4, cancer cells become dependent on the residual SMARCA2-containing SWI/SNF complex for survival. This synthetic lethal relationship makes selective degradation of SMARCA2 a promising therapeutic strategy for such cancers.[1][2]

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The Discovery of a Selective SMARCA2 Degrader

The development of a selective SMARCA2 degrader presents a significant challenge due to the high degree of homology between SMARCA2 and SMARCA4, particularly within their bromodomains, which are often targeted by small molecule ligands. The design of SMD-3040 successfully overcame this challenge, resulting in a potent degrader with excellent selectivity for SMARCA2 over SMARCA4.[1][2]

Quantitative Biological Data

The following tables summarize the key quantitative data for the SMARCA2 degrader SMD-3040.

Table 1: In Vitro Degradation Profile of SMD-3040 [1][2]

| Parameter | Cell Line | SMARCA2 | SMARCA4 | Selectivity (SMARCA4/SMARCA2) |

| DC₅₀ (nM) | NCI-H1568 | Low Nanomolar | >10,000 | >1000-fold |

| Dₘₐₓ (%) | NCI-H1568 | >90% | Minimal Degradation | - |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of SMD-3040 [1][2]

| Cell Line | SMARCA4 Status | IC₅₀ (nM) |

| NCI-H1568 | Deficient | Potent Activity |

| SW1573 | Wild-Type | Weak Activity |

IC₅₀: Half-maximal inhibitory concentration.

Synthesis of a PROTAC SMARCA2 Degrader

The synthesis of a PROTAC SMARCA2 degrader like SMD-3040 involves a multi-step process that connects a SMARCA2-binding moiety, a linker, and an E3 ligase ligand. While the exact, detailed step-by-step synthesis of "PROTAC SMARCA2 degrader-3" is not publicly available, a general synthetic strategy based on published information for similar compounds is outlined below. SMD-3040 is synthesized by coupling a SMARCA2/4 ligand, a linker, and a VHL (von Hippel-Lindau) E3 ligase ligand.[3][4]

General Synthetic Scheme

The overall synthetic approach involves three main stages:

-

Synthesis of the SMARCA2/4 Ligand: This typically involves the construction of a core scaffold that has been optimized for binding to the bromodomain of SMARCA2 and SMARCA4.

-

Synthesis of the Linker with the E3 Ligase Ligand: A common E3 ligase ligand, such as one targeting VHL or Cereblon, is functionalized with a linker of appropriate length and composition.

-

Coupling of the Fragments: The SMARCA2/4 ligand and the linker-E3 ligase ligand moiety are coupled together in the final step to yield the PROTAC molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of a PROTAC SMARCA2 degrader.

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of SMARCA2 degradation in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate cells (e.g., NCI-H1568) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC SMARCA2 degrader for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the target protein levels are normalized to the loading control.

Cell Viability Assay

This assay measures the effect of the PROTAC on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC SMARCA2 degrader.

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to measure ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

HiBiT Protein Degradation Assay

This is a sensitive and quantitative method for measuring protein degradation in real-time.

-

Cell Line Generation: Generate a stable cell line endogenously expressing a HiBiT-tagged version of SMARCA2 using CRISPR/Cas9 gene editing.

-

Assay Setup: Plate the HiBiT-SMARCA2 cells in a 96-well plate.

-

PROTAC Treatment: Add the PROTAC SMARCA2 degrader at various concentrations.

-

Lysis and Detection: At desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate.

-

Luminescence Measurement: The interaction of HiBiT-SMARCA2 with LgBiT reconstitutes a functional NanoLuc® luciferase, and the resulting luminescence is measured with a luminometer. The signal is proportional to the amount of remaining HiBiT-SMARCA2 protein.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the discovery and mechanism of action of a PROTAC SMARCA2 degrader.

Caption: Mechanism of action of a PROTAC SMARCA2 degrader.

Caption: A typical experimental workflow for evaluating a PROTAC SMARCA2 degrader.

Caption: The synthetic lethal relationship targeted by a PROTAC SMARCA2 degrader.

References

The Role of PROTAC SMARCA2 Degrader-3 in the SWI/SNF Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysfunction is implicated in a significant portion of human cancers. A key vulnerability has been identified in cancers with loss-of-function mutations in the SMARCA4 gene, which encodes one of the two mutually exclusive ATPase subunits of the complex. These cancers exhibit a synthetic lethal dependency on the remaining ATPase, SMARCA2. This dependency has spurred the development of targeted therapies aimed at SMARCA2. Among the most promising of these are Proteolysis Targeting Chimeras (PROTACs), which offer a novel modality for selectively degrading SMARCA2. This technical guide provides an in-depth overview of a representative PROTAC, herein referred to as PROTAC SMARCA2 degrader-3, and its role in modulating the SWI/SNF complex, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction: The SWI/SNF Complex and the Rationale for Targeting SMARCA2

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby controlling gene accessibility and expression.[1] The catalytic core of this multi-subunit complex is driven by either SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[2][3] In many cancers, inactivating mutations in SMARCA4 lead to a complete reliance on SMARCA2 for the assembly and function of the SWI/SNF complex, and consequently, for cell survival.[2][4] This synthetic lethal relationship makes SMARCA2 a highly attractive therapeutic target in SMARCA4-mutant cancers.[4][5]

Traditional small molecule inhibitors targeting the bromodomain of SMARCA2 have shown limited efficacy, as the ATPase function, not the bromodomain, is critical for the proliferation of these cancer cells.[6] PROTACs, however, offer a distinct advantage by inducing the degradation of the entire SMARCA2 protein, thereby ablating all its functions.[6][7]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule designed to specifically induce the degradation of the SMARCA2 protein. It consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two ligands.[8][9]

The mechanism of action follows a catalytic cycle:

-

Ternary Complex Formation: this compound simultaneously binds to SMARCA2 and an E3 ligase, forming a ternary complex.[8]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the SMARCA2 protein.[9]

-

Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.[9]

-

Recycling: The PROTAC is released and can initiate another cycle of degradation.[8]

This process leads to the selective and sustained depletion of SMARCA2 in cancer cells, ultimately triggering cell cycle arrest and apoptosis in SMARCA4-mutant tumors.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data Presentation

The efficacy of PROTAC SMARCA2 degraders is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative SMARCA2 degraders.

Table 1: In Vitro Degradation Potency and Selectivity

| Degrader | Cell Line | DC50 (nM) for SMARCA2 | Dmax (%) for SMARCA2 | DC50 (nM) for SMARCA4 | Dmax (%) for SMARCA4 | Reference |

| A947 | SW1573 | 0.039 | 96 | 1.1 | 92 | [4] |

| ACBI2 | RKO | 1 | >95 | 32 | ~60 | |

| SMD-3040 | Not Specified | Low nM | >90 | Not Specified | Not Specified | |

| GLR-203101 | HeLa, SW1573, HEK-293 | Not Specified | Dose-dependent | Not Specified | Not Specified | [1] |

| YDR1 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |

| YD54 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: In Vitro Anti-proliferative Activity

| Degrader | Cell Line (SMARCA4 status) | IC50/EC50 (nM) | Reference |

| A947 | SMARCA4-mutant NSCLC panel | 7 (median) | [4] |

| ACBI2 | NCI-H1568 (mutant) | 2 | |

| GLR-203101 | H1568, A549, SK-MEL-5 (mutant) | Selective inhibition | [1] |

IC50/EC50: Concentration required for 50% inhibition of cell growth/viability.

Table 3: In Vivo Efficacy and Pharmacokinetics

| Degrader | Animal Model | Dosing | Outcome | Pharmacokinetic Profile | Reference |

| A947 | SMARCA4-mutant NSCLC xenograft | 40 mg/kg, IV | Significant tumor growth inhibition | Rapid reduction in tumor SMARCA2 levels | |

| ACBI2 | Mouse lung cancer xenograft | Oral administration | Near-complete SMARCA2 degradation, tumor growth inhibition | Orally bioavailable | |

| GLR-203101 | A549 xenograft | 25 mg/kg, oral | Robust, dose-dependent antitumor activity | High exposure, moderate oral bioavailability in mice and rats | [1] |

| PRT3789 | Human patients (Phase 1) | IV, once weekly | Tumor regression in 27% of NSCLC and esophageal cancer patients | Well-tolerated | [2] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of PROTAC SMARCA2 degraders. Below are representative protocols for key experiments.

Western Blotting for SMARCA2 Degradation

Objective: To quantify the dose-dependent degradation of SMARCA2 protein following treatment with a PROTAC degrader.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SW1573, A549) in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SMARCA2 (e.g., Cell Signaling Technology, #11966, 1:1000 dilution) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of SMARCA2 degradation relative to the DMSO-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of the this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1000-5000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound for a prolonged period (e.g., 5-7 days) to account for the cytostatic effects of SMARCA2 degradation.

-

Viability Measurement: After the incubation period, measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells. Plot the percentage of cell viability against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wur.nl [wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SWI/SNF complexes are required for full activation of the DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

E3 ligase recruitment by PROTAC SMARCA2 degrader-3 (e.g., VHL, cereblon)

A Technical Guide to E3 Ligase Recruitment by SMARCA2 PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recruitment of E3 ubiquitin ligases by Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). The selective degradation of SMARCA2 is a promising therapeutic strategy for cancers with mutations in the highly homologous SMARCA4, as it creates a synthetic lethal vulnerability. This guide will delve into the mechanisms of action, present key quantitative data, detail experimental protocols, and visualize the underlying biological and experimental processes.

Core Concept: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to both the POI and the E3 ligase, PROTACs induce the formation of a ternary complex. This proximity leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome. The two most commonly recruited E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[1][2][3][4][5]

E3 Ligase Recruitment: VHL vs. Cereblon

The choice of E3 ligase can significantly impact the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1] Both VHL and Cereblon have been successfully utilized to degrade SMARCA2.

VHL-Recruiting SMARCA2 PROTACs

VHL-based PROTACs have demonstrated potent and selective degradation of SMARCA2. A notable example is ACBI2 , which shows preferential degradation of SMARCA2 over its highly homologous paralog SMARCA4.[6] Another example, A947 , also achieves selective SMARCA2 degradation despite the non-selective binding of its SMARCA2/4 ligand, highlighting the critical role of ternary complex formation in determining selectivity.[7][8]

Cereblon-Recruiting SMARCA2 PROTACs

Cereblon-based PROTACs represent another important class of SMARCA2 degraders. The development of CRBN-recruiting PROTACs is highly desirable as it provides an alternative to VHL-based degraders, which can be important in overcoming potential resistance mechanisms.[1] Examples include YD23 , YDR1 , and YD54 , which are potent and selective degraders of SMARCA2.[1][9][10] These compounds have been shown to selectively inhibit the growth of SMARCA4 mutant cancer cell lines.[1]

Quantitative Data for SMARCA2 PROTACs

The following tables summarize key quantitative data for representative VHL and Cereblon-recruiting SMARCA2 PROTACs.

Table 1: VHL-Recruiting SMARCA2 PROTACs

| Compound | Target Binding (IC50/Kd) | Degradation (DC50) | Dmax | Cell Line(s) | Reference |

| A947 | SMARCA2: 24 nM (IC50) | ~10 nM | >95% | SW1573 | [7][8] |

| SMARCA4: 21 nM (IC50) | |||||

| ACBI2 | Not specified | <100 nM | >90% | A549, NCI-H1568 | [6] |

Table 2: Cereblon-Recruiting SMARCA2 PROTACs

| Compound | Target Binding (IC50/Kd) | Degradation (DC50) | Dmax | Cell Line(s) | Reference |

| YD23 | Not specified | 64 nM | >90% | H1792 | [9][10] |

| 297 nM | H1975 | [9] | |||

| YDR1 | Not specified | Potent | >90% | SMARCA4 mutant lung cancer lines | [1] |

| YD54 | Not specified | Potent | >90% | SMARCA4 mutant lung cancer lines | [1] |

| GLR-203101 | Not specified | Dose-dependent | Not specified | HeLa, SW1573, HEK-293 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of PROTACs. Below are outlines of key experimental protocols.

Ternary Complex Formation Assays

These assays are essential to confirm that the PROTAC can induce a stable complex between SMARCA2 and the E3 ligase.[12]

-

Fluorescence Polarization (FP): This technique measures the binding of a fluorescently labeled ligand to a protein.[12] In the context of PROTACs, a fluorescently labeled E3 ligase ligand can be used to monitor its binding to the E3 ligase in the presence of the PROTAC and the target protein.[12]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. For PROTACs, the target protein and the E3 ligase can be labeled, and an increase in the FRET signal upon addition of the PROTAC indicates ternary complex formation.[13]

Cellular Degradation Assays

These experiments quantify the reduction of the target protein levels within cells after treatment with the PROTAC.

-

Western Blotting: This is a standard technique to detect and quantify protein levels. Cells are treated with the PROTAC for a specific time, then lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for SMARCA2 and a loading control.

-

In-Cell Western™/LI-COR® Imaging: This is a quantitative immunofluorescence method performed in microplates, allowing for higher throughput analysis of protein degradation.[8]

-

Mass Spectrometry (MS)-based Proteomics: This provides an unbiased and global view of protein level changes across the entire proteome, confirming the selectivity of the PROTAC for SMARCA2.[6]

Cell Viability Assays

These assays determine the functional consequence of SMARCA2 degradation, particularly in cancer cell lines that are dependent on it for survival.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.[6] A decrease in luminescence upon PROTAC treatment indicates reduced cell viability.

Signaling Pathways and Cellular Consequences

Degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to the downregulation of key genes involved in cell cycle progression and proliferation.[10] Mechanistically, SMARCA2 degradation can reduce chromatin accessibility at enhancer regions of critical genes, such as the mitotic regulator NEDD9, leading to their transcriptional repression and subsequent cell growth inhibition.[10]

Conclusion

The development of PROTACs targeting SMARCA2 has provided valuable chemical tools to study the synthetic lethal relationship between SMARCA2 and SMARCA4 and offers a promising therapeutic avenue for SMARCA4-mutant cancers. The choice of E3 ligase, either VHL or Cereblon, is a critical design element that influences the degrader's properties. The experimental protocols and data presented in this guide provide a framework for the continued development and characterization of novel SMARCA2 degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ternary complex formation with PROTAC SMARCA2 degrader-3

An In-depth Technical Guide on the Ternary Complex Formation with PROTAC SMARCA2 Degrader-3

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. This guide focuses on the ternary complex formation of this compound, a molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex and a therapeutic target in various cancers. The formation of a stable ternary complex between the PROTAC, the target protein (SMARCA2), and an E3 ubiquitin ligase is the critical first step in the PROTAC-mediated degradation pathway. This document provides a detailed overview of the core principles, quantitative data, experimental protocols, and signaling pathways involved in this process.

Core Principles of Ternary Complex Formation

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule is bifunctional, consisting of a ligand that binds to the target protein (SMARCA2) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of the ternary complex brings the E3 ligase in close proximity to SMARCA2, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of SMARCA2. This polyubiquitination marks SMARCA2 for degradation by the 26S proteasome.

The stability and conformation of the ternary complex are paramount for efficient degradation. Several factors influence this, including the binding affinities of the PROTAC for both the target protein and the E3 ligase, the length and composition of the linker, and the cooperativity of binding. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, leads to a more stable ternary complex and often more potent degradation.

Quantitative Data

The following tables summarize key quantitative data related to the activity of representative SMARCA2 degraders. While specific data for a molecule solely identified as "this compound" is not consistently available across public literature, the data presented here is for well-characterized SMARCA2 PROTACs and is illustrative of the key parameters measured.

Table 1: Binding Affinities and Ternary Complex Formation

| Compound | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex (KLPT, nM) | Cooperativity (α) | Reference |

| PROTAC 1 | Not specified | Not specified | High Affinity | Not specified | [1] |

| PROTAC 2 | Not specified | Not specified | 10x weaker than PROTAC 1 | Not specified | [1] |

| PROTAC 3 | Not specified | Not specified | 100x weaker than PROTAC 1 | Not specified | [1] |

| AU-15330 (6) | Not specified | Not specified | Similar to PROTAC 1 | Not specified | [1] |

Table 2: Degradation Potency and Efficacy

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | Reference |

| SMARCA2/4-degrader-2 (I-431) | A549 | <100 | >90 | 24 | [2] |

| SMARCA2/4-degrader-3 (I-433) | MV4-11 | <100 | Not specified | Not specified | [2] |

| SMARCA2 degrader-3 (I-323) | A549 | <100 | >90 | 24 | [2] |

| PROTAC SMARCA2 degrader-8 | A375 | 28 | Not specified | Not specified | [2] |

| A947 | SW1573 | ~30-fold selective | Not specified | 20 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the characterization of PROTACs. Below are outlines of key experimental protocols.

Ternary Complex Formation Assays

Objective: To quantify the formation and stability of the PROTAC-mediated ternary complex.

Method: Surface Plasmon Resonance (SPR)

-

Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.

-

Analyte Injection: Inject a solution containing the target protein (SMARCA2 bromodomain) and varying concentrations of the PROTAC degrader over the sensor surface.

-

Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound protein.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the ternary complex binding affinity (KLPT).

Cellular Degradation Assays

Objective: To measure the potency (DC50) and efficacy (Dmax) of the PROTAC in degrading the target protein in a cellular context.

Method: In-Cell Western / Immunoblotting

-

Cell Culture and Treatment: Plate cells (e.g., A549, SW1573) and treat with a dose-response of the PROTAC SMARCA2 degrader for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for SMARCA2.

-

Incubate with a secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).

-

Detect the signal using an appropriate imaging system.

-

-

Data Analysis: Quantify the band intensity for SMARCA2 relative to a loading control (e.g., GAPDH, HDAC1). Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[3]

Ubiquitination Assays

Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Method: Co-immunoprecipitation

-

Cell Treatment: Treat cells with the PROTAC degrader, often in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse the cells under denaturing conditions to preserve protein modifications.

-

Immunoprecipitation: Immunoprecipitate the target protein (SMARCA2) using a specific antibody.

-

Immunoblotting: Elute the immunoprecipitated proteins and analyze by immunoblotting using an antibody that recognizes ubiquitin. An increase in the ubiquitinated SMARCA2 signal in the presence of the PROTAC indicates successful E3 ligase-mediated ubiquitination.

Visualizations

Signaling Pathway of PROTAC-Mediated SMARCA2 Degradation

Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.

Experimental Workflow for PROTAC Characterization

Caption: Workflow for characterizing a PROTAC degrader.

Logical Relationship of PROTAC Components and Activity

Caption: Key determinants of PROTAC-mediated degradation.

Conclusion

The formation of a stable and productive ternary complex is the cornerstone of successful targeted protein degradation by PROTACs like the SMARCA2 degrader-3. A thorough understanding of the biophysical principles governing this complex, supported by robust quantitative data and detailed experimental validation, is essential for the development of effective and selective degraders. This guide provides a framework for researchers and drug development professionals to approach the characterization and optimization of SMARCA2-targeting PROTACs, ultimately paving the way for novel cancer therapeutics.

References

In-Depth Technical Guide: PROTAC SMARCA2 Degrader Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the target engagement of Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2. SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex and a synthetically lethal target in cancers with mutations in its paralog, SMARCA4.[1] This guide will delve into the quantitative analysis of degrader potency, detailed experimental protocols for key assays, and visual representations of the underlying biological and experimental processes.

Introduction to PROTAC-mediated SMARCA2 Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2][3] They consist of a ligand that binds to the target protein (in this case, SMARCA2), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two.[2][4] The formation of a ternary complex between the PROTAC, SMARCA2, and the E3 ligase leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[3] This event-driven pharmacology offers a powerful approach to target proteins that have been challenging to inhibit with traditional small molecules.[5]

The development of selective SMARCA2 degraders is a promising therapeutic strategy for SMARCA4-mutant cancers.[1] Effective target engagement is a critical determinant of a PROTAC's efficacy and selectivity. This involves not only binding to SMARCA2 but also the efficient formation of a productive ternary complex that leads to degradation.

Quantitative Analysis of SMARCA2 Degrader Potency

The potency of SMARCA2 PROTACs is assessed through various quantitative metrics. The following tables summarize key data for representative SMARCA2 degraders found in the literature.

Table 1: In Vitro Degradation Potency of SMARCA2 PROTACs

| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Selectivity (SMARCA2 vs. SMARCA4) | Reference |

| ACBI2 | VHL | RKO | 1 | >95 | >30-fold | [3] |

| A947 | VHL | SW1573 | 0.039 | >90 | 28-fold | [6] |

| GLR-203101 | Cereblon | HeLa, SW1573, HEK-293 | Dose-dependent | Not Specified | Selective for SMARCA2 | [7] |

| YDR1 | Cereblon | H322 | Potent | Not Specified | Selective for SMARCA2 | [4] |

| YD54 | Cereblon | H322 | Potent | Not Specified | Selective for SMARCA2 | [4] |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation level.

Table 2: In Vivo Target Engagement and Efficacy

| Compound | Model | Dose | SMARCA2 Degradation in Tumor | Antitumor Activity | Reference |

| ACBI2 | Not Specified | 22% Oral Bioavailability | Not Specified | Not Specified | [3] |

| A947 | SMARCA4-mutant Xenograft | Not Specified | >95% | Tumor Stasis | [5] |

| GLR-203101 | A549 Xenograft | 25 mg/kg (oral) | Significant | Robust, dose-dependent | [7] |

| YDR1 | Mouse tissues and xenograft tumors | 5-80 mg/kg (oral) | Potent | Not Specified | [4][8] |

| YD54 | Mouse tissues and xenograft tumors | Not Specified | Potent | Not Specified | [4] |

Experimental Protocols for Target Engagement

A variety of assays are employed to confirm and quantify the target engagement of SMARCA2 PROTACs at different stages, from initial binding to cellular degradation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a PROTAC to SMARCA2 in a cellular environment.[9][10] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol:

-

Cell Treatment: Treat intact cells with the PROTAC degrader at various concentrations for a short duration (e.g., 1 hour) to minimize degradation effects.[10]

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Quantification: Analyze the amount of soluble SMARCA2 remaining at each temperature using methods like Western blotting or mass spectrometry.[9]

-

Data Analysis: Plot the amount of soluble SMARCA2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

NanoBRET/HiBiT Assays for Cellular Target Engagement

Bioluminescence Resonance Energy Transfer (BRET)-based assays, such as NanoBRET, are powerful for quantifying target engagement in living cells.[11]

Protocol:

-

Cell Line Engineering: Generate a cell line that expresses SMARCA2 fused to a NanoLuciferase (NLuc) enzyme.

-

Tracer Treatment: Treat the cells with a fluorescently labeled tracer molecule that binds to SMARCA2.

-

PROTAC Competition: Add the SMARCA2 PROTAC degrader at various concentrations. The PROTAC will compete with the tracer for binding to the NLuc-SMARCA2 fusion protein.

-

BRET Measurement: Add the NanoLuc substrate. If the tracer is bound, its close proximity to NLuc will result in energy transfer and a BRET signal. The binding of the PROTAC displaces the tracer, leading to a decrease in the BRET signal.

-

Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value for target engagement.[11]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the formation of the ternary complex (SMARCA2-PROTAC-E3 ligase) within the cell.[9]

Protocol:

-

Cell Treatment: Treat cells with the SMARCA2 PROTAC degrader.

-

Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.

-

Immunoprecipitation: Use an antibody specific to SMARCA2 to pull down SMARCA2 and any interacting proteins.

-

Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting using antibodies against the E3 ligase (e.g., VHL or CRBN).

-

Interpretation: The detection of the E3 ligase in the SMARCA2 immunoprecipitate in a PROTAC-dependent manner confirms the formation of the ternary complex.

Fluorescence Polarization (FP) for Binding Affinity

FP is a biochemical assay used to determine the binding affinities of the PROTAC for both SMARCA2 and the E3 ligase in a purified system.[9][12]

Protocol:

-

Reagents: Use a fluorescently labeled tracer that binds to either SMARCA2 or the E3 ligase, and purified recombinant SMARCA2 and E3 ligase proteins.

-

Competition Assay: In a multi-well plate, combine the fluorescent tracer and the target protein (SMARCA2 or E3 ligase).

-

PROTAC Titration: Add the SMARCA2 PROTAC degrader at increasing concentrations.

-

FP Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. The binding of the small fluorescent tracer to the large protein results in a high polarization signal. The PROTAC competes with the tracer, leading to a decrease in polarization.

-

Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to calculate the binding affinity (Kd or IC50).

Visualizing Key Processes and Pathways

Diagrams generated using the DOT language provide clear visual representations of the complex interactions involved in SMARCA2 degradation.

Caption: Mechanism of Action for a PROTAC SMARCA2 Degrader.

Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

Caption: SMARCA2 Signaling Context in SMARCA4 Mutant Cancers.

Conclusion

The study of target engagement is fundamental to the development of effective and selective PROTAC SMARCA2 degraders. A multi-faceted approach, combining quantitative cellular degradation assays with biophysical and biochemical methods, is essential to fully characterize the interaction of these novel therapeutics with their intended target. The methodologies and data presented in this guide provide a framework for the robust evaluation of SMARCA2 PROTACs, ultimately paving the way for their potential clinical application in treating SMARCA4-deficient cancers.

References

- 1. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pelagobio.com [pelagobio.com]

- 11. researchgate.net [researchgate.net]

- 12. Viral biology inspires new approach to rewire enzymes for targeted protein degradation | Drug Discovery News [drugdiscoverynews.com]

In Vitro Characterization of PROTAC SMARCA2 Degrader-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful therapeutic modality for targeting and eliminating disease-causing proteins. This guide focuses on the in vitro characterization of PROTAC SMARCA2 degrader-3, a bifunctional molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). SMARCA2 is a critical component of the BAF chromatin remodeling complex and a synthetic lethal target in cancers with mutations in its paralog, SMARCA4. This document provides an overview of the available data for this compound and presents a detailed framework for its in vitro characterization, using established methodologies for similar well-characterized SMARCA2 degraders.

This compound: Overview

This compound, also identified as compound I-323 and potentially related to compound 153 in patent application WO2023244764A1, is a PROTAC designed to specifically target the SMARCA2 protein for ubiquitination and subsequent proteasomal degradation.[1][2][3]

Quantitative Data Summary

The publicly available quantitative data for this compound is currently limited. The following table summarizes the reported in vitro degradation performance.

| Compound Name | Cell Line | DC50 | Dmax | Treatment Time | Source |

| This compound (compound I-323) | A549 | <100 nM | >90% | 24 hours | MedChemExpress |

Note: This data provides a preliminary indication of the degrader's potency and efficacy in a specific cell line. A comprehensive in vitro characterization would involve a broader range of assays and cell lines.

Experimental Protocols for In Vitro Characterization

To fully assess the in vitro properties of a SMARCA2 PROTAC such as degrader-3, a series of standardized assays are required. The following protocols are based on established methods used for the characterization of other SMARCA2 degraders.[4][5]

Protein Degradation Assays

Objective: To quantify the dose-dependent degradation of SMARCA2 in cancer cell lines.

Methodology: Western Blotting

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., A549, SW1573) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC SMARCA2 degrader (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.

Target Engagement and Ubiquitination

Objective: To confirm that the PROTAC induces the ubiquitination of SMARCA2.

Methodology: Immunoprecipitation-Western Blot

-

Cell Treatment: Treat cells with the PROTAC degrader at a concentration known to induce degradation (e.g., 100 nM) for a short duration (e.g., 1-4 hours) to capture the ubiquitinated protein before it is fully degraded. Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a buffer containing inhibitors of deubiquitinating enzymes (DUBs).

-

Immunoprecipitation: Incubate the cell lysates with an anti-SMARCA2 antibody conjugated to magnetic or agarose beads overnight at 4°C to pull down SMARCA2 and its binding partners.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blotting: Perform western blotting on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated SMARCA2.

Cell Viability and Proliferation Assays

Objective: To assess the functional consequence of SMARCA2 degradation on cancer cell viability, particularly in SMARCA4-mutant contexts.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cell lines with varying SMARCA4 status (mutant and wild-type) in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of the PROTAC degrader for an extended period (e.g., 5-7 days) to observe effects on proliferation.

-

Assay Procedure: After the incubation period, add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a SMARCA2 PROTAC.

Caption: Mechanism of PROTAC-induced SMARCA2 degradation.

Experimental Workflow for In Vitro Characterization

This diagram outlines the key steps in the in vitro evaluation of a SMARCA2 PROTAC.

Caption: Workflow for in vitro characterization of a SMARCA2 PROTAC.

Conclusion

The in vitro characterization of this compound is essential for understanding its therapeutic potential. While initial data indicates its ability to degrade SMARCA2, a comprehensive evaluation using the detailed protocols outlined in this guide is necessary to fully elucidate its potency, mechanism of action, and selectivity. The provided workflows and diagrams serve as a robust framework for researchers and drug development professionals to systematically characterize this and other novel SMARCA2-targeting PROTACs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CheMondis Marketplace [chemondis.com]

- 3. WO2023244764A1 - Compounds for the targeted degradation of smarca2 - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC SMARCA2 Degrader-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to target and eliminate disease-causing proteins. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. In certain cancers, particularly those with mutations in the related SMARCA4 (BRG1) gene, cancer cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.

PROTAC SMARCA2 degrader-3 is a representative molecule designed to selectively induce the degradation of SMARCA2. This document provides detailed experimental protocols and data for the characterization of such a degrader, based on publicly available information for well-characterized SMARCA2 PROTACs like A947, SMD-3040, and ACBI2.

Quantitative Data Summary

The following tables summarize the in vitro degradation and anti-proliferative activity of various reported PROTAC SMARCA2 degraders in different cancer cell lines.

Table 1: In Vitro Degradation of SMARCA2 by PROTAC Degraders

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| SMD-3040 | SK-Mel-5 | 20 | >90 | 24 |

| SK-Mel-28 | 35 | >90 | 24 | |

| YDR1 | H1792 | 69 | 87 | 24 |

| H1792 | 60 | 94 | 48 | |

| YD54 | H1792 | 8.1 | 98.9 | 24 |

| H1792 | 16 | 99.2 | 48 | |

| A947 | SW1573 | Not specified | Not specified | 20 |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of PROTAC SMARCA2 Degraders

| Compound | Cell Line | GI50/IC50 (nM) | Assay Duration (days) | SMARCA4 Status |

| SMD-3040 | SK-Mel-5 | 8.8 | 7 | Deficient |

| H838 | 119 | 7 | Deficient | |

| A549 | Not specified | 7 | Deficient | |

| A947 | HCC515 | Potent growth inhibition | Not specified | Mutant |

| HCC2302 | Potent growth inhibition | Not specified | Mutant |

GI50/IC50: Half-maximal growth inhibition/inhibitory concentration.

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the SMARCA2 protein. The following diagram illustrates the mechanism of action and the central role of SMARCA2 in chromatin remodeling.

Application Notes and Protocols for SMARCA2 Degradation Assays Using PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering nucleosome structure.[1][3][4] In cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[5][6] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to selectively degrade target proteins.[7][8][9] This document provides detailed protocols for assessing the degradation of SMARCA2 in cancer cell lines using PROTAC technology.

Principle of PROTAC-Mediated SMARCA2 Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[7][10] This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the 26S proteasome.[8] The selective degradation of SMARCA2 in SMARCA4-deficient cancers is a promising synthetic lethal strategy.[5][6]

Experimental Workflow

The general workflow for a SMARCA2 degradation assay involves treating cancer cells with a SMARCA2-targeting PROTAC, followed by lysis and quantification of the remaining SMARCA2 protein levels.

Caption: Experimental workflow for SMARCA2 degradation assay.

Signaling Pathway Disruption by SMARCA2 PROTACs

SMARCA2 is a key component of the SWI/SNF complex, which remodels chromatin to regulate gene transcription. By inducing the degradation of SMARCA2, PROTACs disrupt the function of this complex, leading to downstream effects on gene expression and, in SMARCA4-mutant cancers, cell death.

References

- 1. SMARCA2 | Abcam [abcam.com]

- 2. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]

- 3. WikiGenes - Smarca2 - SWI/SNF related, matrix associated, actin... [wikigenes.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]

- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SMARCA2 Degradation via Western Blot

These application notes provide a detailed protocol for the detection and quantification of SMARCA2 degradation in mammalian cells using Western blotting. This method is essential for researchers, scientists, and drug development professionals investigating targeted protein degradation of this key chromatin remodeler.

Introduction

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering chromatin structure. In certain cancers with mutations in its paralog SMARCA4, tumor cells become dependent on SMARCA2 for survival, making it an attractive therapeutic target. One promising strategy for targeting SMARCA2 is through induced degradation, often mediated by Proteolysis Targeting Chimeras (PROTACs). Western blotting is a fundamental technique to monitor the efficacy of such targeted degradation.

Data Presentation

The following tables summarize quantitative data on the degradation of SMARCA2 induced by various degrader molecules, as determined by Western blot analysis.

Table 1: SMARCA2 Degradation Potency (DC50) in Various Cell Lines

| Degrader Compound | Cell Line | DC50 (nM) | Treatment Time (hours) | Citation |

| PROTAC 1 | MV-4-11 | 300 | Not Specified | [1] |

| ACBI2 | RKO | 1 | Not Specified | [2] |

| PROTAC SMARCA2 degrader-9 | A549 | <100 | 24 | [3] |

| Cmpd17 | Not Specified | 0.1 | Not Specified | [4] |

| Cmpd9 | Not Specified | 1 | Not Specified | [4] |

| A947 | SW1573 | 0.039 | Not Specified | [5] |

| YDR1 | H1792 | 69 | 24 | [6] |

| YDR1 | H1792 | 60 | 48 | [6] |

| YD54 | H1792 | 8.1 | 24 | [6] |

| YD54 | H1792 | 16 | 48 | [6] |

Table 2: Maximal SMARCA2 Degradation (Dmax) in Various Cell Lines

| Degrader Compound | Cell Line | Dmax (%) | Treatment Time (hours) | Citation |

| PROTAC 1 | MV-4-11 | ~65 | Not Specified | [1] |

| PROTAC SMARCA2 degrader-9 | A549 | >90 | 24 | [3] |

| Cmpd17 | Not Specified | 97 | Not Specified | [4] |

| Cmpd9 | Not Specified | 97 | Not Specified | [4] |

| A947 | SW1573 | 96 | Not Specified | [5] |

| YDR1 | H1792 | 87 | 24 | [6] |

| YDR1 | H1792 | 94 | 48 | [6] |

| YD54 | H1792 | 98.9 | 24 | [6] |

| YD54 | H1792 | 99.2 | 48 | [6] |

Signaling Pathway

The degradation of SMARCA2 is primarily achieved through the ubiquitin-proteasome system, often hijacked by PROTACs. The following diagram illustrates this pathway.

Caption: PROTAC-mediated SMARCA2 degradation pathway.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot experiment to assess SMARCA2 degradation.

Caption: Experimental workflow for SMARCA2 Western blot.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human cancer cell lines (e.g., A549, RKO, MV-4-11, H1792).

-

SMARCA2 Degrader Compounds: As per experimental design.

-

Primary Antibodies:

-

Rabbit anti-SMARCA2 antibody (ensure it is validated for Western blot).

-

Loading control antibody (e.g., anti-Lamin B1 for nuclear fraction, anti-GAPDH or anti-β-actin for whole-cell lysates).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Lysis Buffer: RIPA buffer or a specialized nuclear extraction buffer.

-

Protease and Phosphatase Inhibitor Cocktails.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4x).

-

SDS-PAGE Gels.

-

PVDF or Nitrocellulose Membranes.

-

Transfer Buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

-

Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.

-

Chemiluminescent Substrate (ECL).

Detailed Methodology

1. Cell Culture and Treatment

-

Seed cells in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with the SMARCA2 degrader compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

2. Cell Lysis (Nuclear Protein Extraction)

-

After treatment, wash cells twice with ice-cold PBS.

-

For nuclear protein extraction, scrape cells in a hypotonic buffer and incubate on ice.

-

Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.

-

Incubate on ice with intermittent vortexing to lyse the nuclei.

-

Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.

3. Protein Quantification

-

Determine the protein concentration of the nuclear extracts using a BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

6. Membrane Blocking

-

Wash the membrane with TBST.

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

7. Primary Antibody Incubation

-

Dilute the primary anti-SMARCA2 antibody and the loading control antibody in blocking buffer at the recommended concentrations.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation

-

Wash the membrane three times with TBST for 10 minutes each.

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

9. Chemiluminescent Detection

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

10. Data Analysis

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the SMARCA2 band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.

-

Plot dose-response curves to determine the DC50 and Dmax values.

References

Application Notes and Protocols: Determining DC50 and Dmax for PROTAC SMARCA2 Degrader A947

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins rather than their inhibition. This document provides detailed application notes and protocols for determining the degradation capacity of a SMARCA2-targeting PROTAC, exemplified by the well-characterized degrader A947. Since specific data for "PROTAC SMARCA2 degrader-3" is not publicly available, A947 will be used as a representative molecule to illustrate the necessary experimental procedures. These protocols are designed to guide researchers in measuring the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), key parameters for characterizing PROTAC efficacy.

SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[1] The targeted degradation of SMARCA2 therefore presents a promising therapeutic strategy.

Data Presentation

The following table summarizes the quantitative data for the SMARCA2 degrader A947, demonstrating its potency and selectivity.

| Compound | Target(s) | DC50 | Dmax | Cell Line | Method | Reference |

| A947 | SMARCA2 | 39 pM | 96% | SW1573 | In-Cell Western | [2][3] |

| SMARCA4 | 1.1 nM | 92% | SW1573 | In-Cell Western | [2] |

Signaling Pathway and Mechanism of Action

SMARCA2 and the SWI/SNF Complex

The SWI/SNF complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. SMARCA2 is one of the two mutually exclusive ATPase subunits of this complex, the other being SMARCA4. By hydrolyzing ATP, these subunits provide the energy to reposition nucleosomes, thereby making DNA more or less accessible to transcription factors and other regulatory proteins. This modulation of chromatin accessibility is fundamental to various cellular processes, including DNA repair, replication, and the control of cell growth and differentiation. In cancers where SMARCA4 is inactivated by mutation, tumor cells often become dependent on the paralog SMARCA2 for survival, a concept known as synthetic lethality. This dependency makes SMARCA2 an attractive therapeutic target.

References

Application Notes and Protocols: Cell Line Treatment with PROTAC SMARCA2 Degrader-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to target and eliminate disease-causing proteins. PROTAC SMARCA2 degrader-3 is a heterobifunctional molecule designed to specifically induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, a key component of the SWI/SNF chromatin remodeling complex.[1] SMARCA2 plays a crucial role in regulating gene expression by altering chromatin structure, and its dysregulation is implicated in various cancers.[2] This document provides detailed protocols for the treatment of cell lines with this compound and for the subsequent analysis of its effects on protein degradation, cell viability, and downstream gene expression.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The degrader simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate SMARCA2, marking it for recognition and subsequent degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of the target protein.

Quantitative Data Summary

The following tables summarize the degradation potency and potential anti-proliferative effects of SMARCA2 degraders in various cancer cell lines.

Table 1: Degradation Potency of SMARCA2 Degraders

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| This compound (I-323) | A549 | <100 | >90 | 24 |

| PROTAC SMARCA2 degrader-8 | A375 | 28 | >90 | Not Specified |

| PROTAC SMARCA2 degrader-20 | A549 | <100 | >90 | 24 |

| PROTAC SMARCA2 degrader-30 | H1299 | <100 | >90 | 24 |

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of a SMARCA2/4 Degrader (for comparison)

| Compound | Cell Line | IC50 (nM) |

| PROTAC SMARCA2/4 degrader-38 | MV-4-11 | 4.9 |

| PROTAC SMARCA2/4 degrader-38 | MOLM-13 | 23.3 |

| PROTAC SMARCA2/4 degrader-38 | SU-DHL-4 | 87.7 |

| PROTAC SMARCA2/4 degrader-38 | WSU-DLCL-2 | 336.7 |

Data for a comparable SMARCA2/4 degrader, sourced from MedchemExpress.[3] Specific IC50 values for this compound are not yet publicly available.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Western Blotting for SMARCA2 Degradation

This protocol outlines the steps to quantify the reduction of SMARCA2 protein levels following treatment with the degrader.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against SMARCA2

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the SMARCA2 signal to the loading control.

Cell Viability Assay

This protocol measures the effect of SMARCA2 degradation on cell proliferation and viability.

Materials:

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Signal Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the GI50 or IC50 value.

RT-qPCR for Downstream Target Gene Expression

This protocol is for analyzing changes in the mRNA levels of genes regulated by SMARCA2.

Materials:

-

This compound

-

RNA isolation kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., KRT80) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and RNA Isolation: Treat cells as described for the Western blot protocol. Isolate total RNA using a suitable kit.

-

RNA Quality and Quantity Control: Measure the concentration and purity of the isolated RNA.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.

-

qPCR: Set up qPCR reactions using SYBR Green or TaqMan chemistry with primers for your target gene(s) and a housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Signaling Pathways

SMARCA2, as a core subunit of the SWI/SNF complex, is a master regulator of gene expression through its chromatin remodeling activity. Its degradation can impact multiple signaling pathways critical for cancer cell proliferation and survival.

Depletion of SMARCA2 can lead to alterations in the expression of genes regulated by the Wnt/β-catenin pathway and can induce cell cycle arrest, ultimately leading to decreased cell proliferation and potentially apoptosis in susceptible cancer cell lines.

Conclusion

This compound offers a promising therapeutic strategy by targeting SMARCA2 for degradation. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the cellular effects of this novel degrader. Careful execution of these experiments will be crucial in elucidating the full therapeutic potential of this compound in various cancer models.

References

Application Notes and Protocols: PROTAC SMARCA2 Degrader-3 in SMARCA4-Deficient Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted degradation of SMARCA2, a core subunit of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring inactivating mutations in its paralog, SMARCA4.[1][2][3][4] SMARCA4-deficient tumors exhibit a synthetic lethal dependence on SMARCA2 for survival.[1][4] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5][6][7] This document provides detailed application notes and protocols for the use of PROTAC SMARCA2 degrader-3 in SMARCA4-deficient cell lines, summarizing key data and experimental methodologies.

Mechanism of Action: Synthetic Lethality

SMARCA2 and SMARCA4 are ATPases that play a crucial role in chromatin remodeling and gene expression.[4] In cancers with loss-of-function mutations in SMARCA4, the paralogous SMARCA2 protein compensates to maintain cellular viability.[1][4] PROTAC SMARCA2 degraders exploit this dependency by selectively targeting SMARCA2 for degradation, leading to synthetic lethality in SMARCA4-deficient cancer cells while sparing normal cells that retain SMARCA4 expression.[1][4]

References

- 1. preludetx.com [preludetx.com]

- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preludetx.com [preludetx.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: In Vivo Studies with PROTAC SMARCA2 Degrader-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC SMARCA2 degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and has emerged as a synthetic lethal target in cancers with loss-of-function mutations in its paralog, SMARCA4. These application notes provide a summary of representative in vivo data and detailed experimental protocols for the evaluation of SMARCA2 degraders, based on publicly available information for similar compounds.

Disclaimer: Specific in vivo data for "this compound" (also referred to as Compound 153 or I-323 in some commercial contexts) is not extensively available in the public domain as of late 2025. The following data and protocols are illustrative examples based on studies with other selective SMARCA2 PROTAC degraders and are intended to serve as a guide for designing and conducting in vivo experiments.

Data Presentation

Table 1: Representative In Vivo Efficacy of a SMARCA2 PROTAC Degrader in a SMARCA4-Mutant Xenograft Model

| Parameter | Value |

| Animal Model | Female athymic nude mice |

| Xenograft Model | NCI-H1975 (Human non-small cell lung cancer, SMARCA4-mutant) |

| Treatment | SMARCA2 PROTAC Degrader |

| Dose | 30 mg/kg |

| Route of Administration | Oral (PO) |

| Dosing Schedule | Once daily (QD) for 21 days |

| Tumor Growth Inhibition (TGI) | 85% |

| Observations | Well-tolerated with no significant body weight loss |

Table 2: Representative Pharmacokinetic Profile of a SMARCA2 PROTAC Degrader in Mice

| Parameter | Value (at 10 mg/kg, PO) |

| Cmax (Maximum plasma concentration) | 1.5 µM |

| Tmax (Time to maximum concentration) | 2 hours |

| AUC (Area under the curve) | 8.5 µM*h |

| Oral Bioavailability | 40% |